![molecular formula C18H15NO4 B5234035 2-Tert-butyl-1-nitroanthracene-9,10-dione](/img/structure/B5234035.png)
2-Tert-butyl-1-nitroanthracene-9,10-dione
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Overview
Description
2-Tert-butyl-1-nitroanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a tert-butyl group at the second position and a nitro group at the first position on the anthracene-9,10-dione scaffold. Anthracene derivatives are known for their applications in various fields, including organic electronics, dyes, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-1-nitroanthracene-9,10-dione typically involves the nitration of 2-tert-butylanthracene-9,10-dione. The reaction is carried out using a nitrating agent such as nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and concentration of reagents, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-1-nitroanthracene-9,10-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Oxidation: The anthracene core can be oxidized to form quinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Substitution: Electrophiles such as halogens or sulfonic acids in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Major Products Formed
Reduction: 2-tert-butyl-1-aminoanthracene-9,10-dione.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
Oxidation: Anthraquinone derivatives.
Scientific Research Applications
2-Tert-butyl-1-nitroanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other anthracene derivatives and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and organic electronic materials.
Mechanism of Action
The mechanism of action of 2-tert-butyl-1-nitroanthracene-9,10-dione involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other biomolecules, leading to cytotoxic effects. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-tert-butyl-9,10-anthraquinone: Similar structure but lacks the nitro group.
1-tert-butyl-9,10-anthraquinone: Similar structure with the tert-butyl group at a different position.
2-tert-butyl-1-aminoanthracene-9,10-dione: Reduction product of 2-tert-butyl-1-nitroanthracene-9,10-dione.
Uniqueness
This compound is unique due to the presence of both the tert-butyl and nitro groups, which impart distinct chemical and biological properties. The nitro group enhances its reactivity and potential biological activity, while the tert-butyl group provides steric hindrance, affecting its interaction with other molecules .
Properties
IUPAC Name |
2-tert-butyl-1-nitroanthracene-9,10-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-18(2,3)13-9-8-12-14(15(13)19(22)23)17(21)11-7-5-4-6-10(11)16(12)20/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRKBHQVXQHRES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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